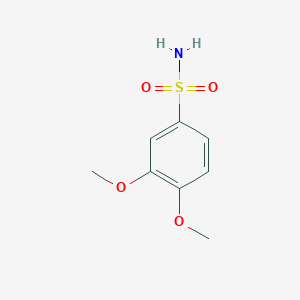

3,4-Dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZNPUULYGXXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350450 | |

| Record name | 3,4-dimethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63624-27-1 | |

| Record name | 3,4-dimethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In Silico Modeling of 3,4-Dimethoxybenzenesulfonamide Derivatives: A Senior Application Scientist's Guide to Accelerating Drug Discovery

This technical guide provides an in-depth exploration of the computational strategies employed in the preclinical assessment of 3,4-dimethoxybenzenesulfonamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a mere listing of protocols to offer a strategic rationale for the application of in silico modeling. We will delve into the causality behind methodological choices, ensuring a robust and self-validating framework for the evaluation of this promising chemical scaffold.

The 3,4-dimethoxybenzenesulfonamide core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The strategic application of computational modeling allows for the rapid, cost-effective screening of virtual libraries, optimization of lead compounds, and a deeper understanding of their mechanism of action at a molecular level. This guide will navigate through the essential pillars of modern computational drug design: molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular dynamics (MD) simulations, and ADMET profiling.

The Strategic Framework for In Silico Evaluation

Our computational workflow is designed as an iterative and integrated process. It begins with identifying a biological target and proceeds through understanding the ligand-target interactions, predicting the activity of novel derivatives, assessing their dynamic stability, and finally, evaluating their drug-like properties. This holistic approach ensures that only the most promising candidates are advanced to more resource-intensive experimental validation.

Caption: A strategic workflow for the in silico evaluation of drug candidates.

Part 1: Molecular Docking - Unveiling Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into the binding mode and affinity.[3] This technique is fundamental in virtual screening and for rationalizing the activity of known compounds.

The "Why": Justification of the Docking Protocol

The choice of docking software and protocol is dictated by the need for both speed in screening large libraries and accuracy in predicting binding poses. We employ a hierarchical approach, starting with a rapid, less computationally intensive method for initial screening, followed by a more rigorous, induced-fit docking for refining the poses of the most promising candidates.[4] This ensures a balance between throughput and reliability. The validation of the docking protocol by re-docking a known co-crystallized ligand is a critical self-validating step to ensure the chosen parameters can accurately reproduce the experimental binding mode.[5]

Experimental Protocol: Docking of 3,4-Dimethoxybenzenesulfonamide Derivatives against Carbonic Anhydrase IX

Carbonic Anhydrase IX (CA IX) is a key enzyme in tumor progression, making it an attractive anticancer target.[6] Sulfonamides are a well-established class of CA inhibitors.[7]

-

Receptor Preparation:

-

Obtain the crystal structure of human Carbonic Anhydrase IX (e.g., PDB ID: 5FL4) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands or cofactors not relevant to the binding interaction.

-

Add polar hydrogens and assign appropriate atomic charges using a standard force field (e.g., CHARMM).

-

Define the binding site based on the location of the co-crystallized inhibitor or through a site-finder algorithm.[8]

-

-

Ligand Preparation:

-

Generate the 3D structures of the 3,4-dimethoxybenzenesulfonamide derivatives.

-

Perform energy minimization of the ligand structures using a suitable force field.

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligands into the defined active site of CA IX.

-

The Lamarckian Genetic Algorithm is a commonly employed search algorithm for exploring conformational space.[8]

-

Generate a set of possible binding poses for each ligand.

-

-

Analysis and Scoring:

-

Rank the generated poses based on a scoring function that estimates the binding free energy (e.g., kcal/mol).

-

Visually inspect the top-ranked poses to analyze key interactions (hydrogen bonds, hydrophobic interactions, etc.) with active site residues. For CA IX, interaction with the catalytic zinc ion is crucial.

-

Data Presentation: Docking Scores of Sulfonamide Derivatives

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| DMSH | COVID-19 Mpro (6WCF) | -7.5 | CYS145, HIS41, MET49 | [9] |

| Compound 4e | Breast Cancer Receptor | -10.48 | TYR35, HIS148, GLN325 | [8] |

| Compound 4c | Breast Cancer Receptor | -10.26 | GLY110, ASP112, LEU171 | [8] |

| BRD4 Inhibitor | BRD4 (4BJX) | Favorable Binding Energies | Hydrogen and hydrophobic bonds | [2] |

Note: Data is illustrative and compiled from studies on related sulfonamide derivatives.

Part 2: Quantitative Structure-Activity Relationship (QSAR) - Predicting Biological Activity

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10] This allows for the prediction of the activity of novel, unsynthesized compounds, thereby guiding lead optimization.

The "Why": Rationale for QSAR Model Development

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. By developing a statistically robust QSAR model, we can identify the key molecular descriptors that govern activity. This not only provides predictive power but also yields mechanistic insights into the structure-activity relationship (SAR).[1] The rigorous validation of the QSAR model, using both internal (cross-validation) and external test sets, is essential to ensure its predictive reliability and avoid overfitting.[11]

Caption: The workflow for developing a predictive QSAR model.

Experimental Protocol: 2D-QSAR for Carbonic Anhydrase Inhibitors

-

Data Set Preparation:

-

Compile a dataset of 3,4-dimethoxybenzenesulfonamide derivatives with experimentally determined inhibitory activities (e.g., IC50 or Ki values) against a specific target like CA IX.

-

Ensure the data is consistent and from a single experimental source if possible.

-

-

Descriptor Calculation:

-

For each molecule, calculate a range of molecular descriptors representing its physicochemical properties (e.g., topological, electronic, steric, and lipophilic properties). Software like MOE or DRAGON can be used for this purpose.

-

-

Data Division:

-

Divide the dataset into a training set (typically 70-80%) for model development and a test set (20-30%) for external validation.[12]

-

-

Model Development:

-

Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a regression model correlating the descriptors (independent variables) with the biological activity (dependent variable).

-

-

Model Validation:

-

Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric.

-

External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive ability is assessed by the squared correlation coefficient (R²_pred). A good model will have high values for both q² and R².[11]

-

Data Presentation: QSAR Model Validation Statistics

| Model Parameter | Value | Interpretation | Reference |

| R² (squared correlation coefficient) | 0.9686 | Goodness of fit of the model to the training data. | [11] |

| q² (cross-validated R²) | 0.72 | Indicates good internal predictive ability. | [11] |

| R²_pred (external validation) | > 0.6 | A value greater than 0.6 suggests good predictive power for an external set. | General QSAR practice |

Note: Values are from a 3D-QSAR study on benzoxazole benzenesulfonamide derivatives and serve as an example of good model statistics.

Part 3: Molecular Dynamics (MD) Simulations - Assessing Dynamic Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, MD simulations offer a dynamic view, assessing the stability of the complex over time.[13] This is crucial for validating docking results and understanding the energetic contributions to binding.

The "Why": The Need for Dynamic Evaluation

A high docking score does not guarantee a stable interaction. The biological environment is dynamic, and a ligand must remain in its binding pose to exert its effect. MD simulations provide insights into the conformational changes of both the ligand and the protein, the stability of key interactions, and can be used to calculate binding free energies with greater accuracy than docking alone.[14] Analyzing parameters like the Root Mean Square Deviation (RMSD) of the complex helps to confirm that the system has reached equilibrium and that the ligand remains stably bound.[9]

Experimental Protocol: MD Simulation of a Ligand-CA IX Complex

-

System Preparation:

-

Start with the best-ranked pose of the 3,4-dimethoxybenzenesulfonamide derivative docked into CA IX.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Gradually heat the system to physiological temperature (e.g., 310 K) under NVT (constant volume) conditions.

-

Subsequently, equilibrate the system under NPT (constant pressure) conditions to ensure the correct density.

-

-

Production Run:

-

Run the production MD simulation for a significant duration (e.g., 100 ns) to sample the conformational space of the complex.[9]

-

-

Trajectory Analysis:

-

RMSD: Calculate the Root Mean Square Deviation of the protein backbone and the ligand heavy atoms to assess the stability of the complex over the simulation time. A stable RMSD indicates that the ligand remains in the binding pocket.

-

RMSF: Calculate the Root Mean Square Fluctuation of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation.

-

Part 4: ADMET Prediction - Profiling Drug-Likeness

A potent compound is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction allows for the early identification of potential liabilities, reducing the risk of late-stage failures in drug development.[3]

The "Why": Early De-risking of Drug Candidates

Pharmacokinetic and toxicity issues are major causes of drug attrition.[15] By predicting properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities (e.g., cardiotoxicity, mutagenicity) early in the discovery process, we can prioritize compounds with a higher probability of success.[9][16] Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a compound based on its physicochemical properties.[15]

Protocol: In Silico ADMET Profiling

-

Tool Selection:

-

Utilize freely available web servers (e.g., SwissADME, pkCSM, admetSAR) or commercial software packages to predict a comprehensive panel of ADMET properties.[16]

-

-

Input:

-

Provide the 2D structure of the 3,4-dimethoxybenzenesulfonamide derivatives, typically in SMILES format.

-

-

Property Prediction and Analysis:

-

Absorption: Predict properties like human intestinal absorption (HIA) and Caco-2 permeability.

-

Distribution: Evaluate blood-brain barrier (BBB) penetration and plasma protein binding.

-

Metabolism: Predict inhibition of major Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

-

Excretion: Estimate total clearance.

-

Toxicity: Predict Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.

-

Drug-Likeness: Assess compliance with rules such as Lipinski's Rule of Five.

-

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value for DMSH | Desirable Range | Reference |

| GI Absorption | Good | High | [9] |

| BBB Permeant | Yes | Yes/No (target dependent) | [9] |

| CYP2D6 Inhibitor | No | No | [9] |

| CYP3A4 Inhibitor | No | No | [9] |

| hERG Inhibition | Unlikely | No | [9] |

| Lipinski's Rule Violations | 0 | ≤ 1 | [15] |

Note: Data is for a N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivative and illustrates a favorable ADMET profile.

Key Biological Targets and Signaling Pathways

The therapeutic potential of 3,4-dimethoxybenzenesulfonamide derivatives is linked to their interaction with specific biological targets. Understanding the role of these targets in disease pathways is crucial for rational drug design.

Carbonic Anhydrase IX (CA IX) in Cancer

Under hypoxic conditions common in solid tumors, the transcription factor HIF-1α is stabilized, leading to the upregulation of CA IX.[1] CA IX contributes to the acidification of the tumor microenvironment, which promotes tumor cell survival, proliferation, and invasion.[1] Inhibiting CA IX can reverse this acidic phenotype, making it a promising strategy for anticancer therapy.

Caption: Hypoxia-induced CA IX expression and its role in tumor progression.

BRD4 in Cancer Signaling

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, such as c-Myc.[2] It is involved in cell cycle progression and is a promising target in various cancers, including acute myeloid leukemia.[2] Inhibitors of BRD4 can disrupt these transcriptional programs, leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion

The in silico modeling of 3,4-dimethoxybenzenesulfonamide derivatives provides a powerful, multi-faceted approach to accelerate the drug discovery process. By integrating molecular docking, QSAR, molecular dynamics, and ADMET prediction, researchers can gain a comprehensive understanding of a compound's potential before committing to costly and time-consuming synthesis and in vitro testing. This guide, grounded in the principles of scientific integrity and causality, offers a robust framework for drug development professionals to harness the full potential of computational chemistry. The iterative nature of this workflow, where insights from each stage inform the next, is key to the rational design of novel, safer, and more effective therapeutics based on this versatile chemical scaffold.

References

-

Lorin, S., et al. (2025). N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives: Synthesis, quantum chemical method, in silico ADMET, molecular docking and molecular dynamic simulations. Request PDF. [Link]

-

Al-Omair, M. A., et al. (2021). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC. [Link]

-

Semantic Scholar. (n.d.). N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives: Synthesis, quantum chemical method, in silico ADMET, molecular docking and molecular dynamic simulations. [Link]

-

El-Sayed, M. A., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. PubMed. [Link]

-

Kumar, A., et al. (2025). Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. PubMed. [Link]

-

Remko, M., et al. (n.d.). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. PubMed. [Link]

- Patel, D., & Singh, S. K. (2025). Computational approaches: atom-based 3D-QSAR, molecular docking, ADME-Tox, MD simulation and DFT to find novel multi-targeted anti-tubercular agents. Journal of Biomolecular Structure and Dynamics.

-

Abdel-Wahab, B. F., et al. (2022). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. PubMed. [Link]

-

ResearchGate. (n.d.). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. [Link]

-

ResearchGate. (2025). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. [Link]

-

Ali, T. E. S., et al. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

-

Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]

-

ChemRxiv. (2025). Investigation of Effective Molecular Dynamics-derived Properties on Drug Solubility via Machine Learning. [Link]

-

Al-Ostath, A., et al. (n.d.). Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. PubMed Central. [Link]

-

Kumar, A., et al. (2016). 3-D QSAR modeling of benzoxazole benzenesulfonamides substituted derivatives and feature based inhibitor identification as antid. International Journal of Chemical Studies. [Link]

-

Khan, K., et al. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

-

Al-Majedy, Y. K., et al. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. [Link]

-

El-Gamal, M. I., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. PMC. [Link]

-

Angapelly, S., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. MDPI. [Link]

-

Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. UTUPub. [Link]

-

Wang, L., et al. (2015). BRD4 in cancer and non-cancerous diseases. IP Journal of Diagnostic Pathology and Oncology. [Link]

-

Ubaya Repository. (2022). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo. [Link]

-

Pharmacognosy Journal. (n.d.). Computational Evaluation of ADMET Properties and Bioactive Score of Compounds from Encephalartos ferox. [Link]

-

Omixium. (2025). Predicting ADMET Properties with RDKit | The Science of Predicting Drug Efficacy. YouTube. [Link]

-

Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. [Link]

-

ARKAT USA, Inc. (n.d.). QSAR study on benzenesulfonamide dissociation constant pKa: physicochemical approach using surface tension. [Link]

-

Asadipour, A., et al. (n.d.). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. National Institutes of Health. [Link]

-

Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. [Link]

-

Barman, D., et al. (n.d.). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

-

GROMACS Tutorials. (n.d.). Protein-Ligand Complex. [Link]

-

Lemkul, J. A. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Science and Education Publishing. (n.d.). Designing, Proposed Synthesis and Docking Analysis of Novel Sulfonamide Derivatives as Antimicrobial Agents. [Link]

Sources

- 1. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phcogj.com [phcogj.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. chemijournal.com [chemijournal.com]

- 11. Computational approaches: atom-based 3D-QSAR, molecular docking, ADME-Tox, MD simulation and DFT to find novel multi-targeted anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. utupub.fi [utupub.fi]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of Novel 3,4-Dimethoxybenzenesulfonamide-Based Inhibitors: A Guide to Rational Design, Synthesis, and Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a vast array of therapeutics, from antibacterial agents to diuretics and anticancer drugs.[1][2] Its remarkable versatility stems from its unique chemical properties and its ability to act as a potent zinc-binding group, making it an ideal starting point for designing inhibitors of metalloenzymes.[3] Within this broad class, the 3,4-dimethoxybenzenesulfonamide core has emerged as a particularly fruitful scaffold for the discovery of novel inhibitors targeting a range of enzymes implicated in human disease, most notably the carbonic anhydrases.[4][5][6]

This guide provides a comprehensive technical overview of the discovery process for novel inhibitors based on the 3,4-dimethoxybenzenesulfonamide scaffold. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, outlining a self-validating workflow that integrates rational design, chemical synthesis, robust biological evaluation, and insightful structure-activity relationship (SAR) analysis. Our focus will be on the discovery of inhibitors for carbonic anhydrase IX (CA IX), a transmembrane enzyme whose overexpression is a hallmark of many solid tumors, making it a high-value oncology target.[4][7]

Part 1: Rational Design & Synthesis Strategy

The foundation of a successful inhibitor discovery campaign lies in a logical, mechanism-based design strategy coupled with an efficient and flexible synthetic plan.

Causality in Target Selection: Why Carbonic Anhydrase IX?

The choice of a biological target is the most critical decision in drug discovery. Carbonic Anhydrase IX is an attractive anticancer target for several evidence-based reasons:

-

Tumor-Specific Expression: Unlike the ubiquitous cytosolic isoforms CA I and II, CA IX expression is highly restricted in normal tissues but is strongly upregulated in response to tumor hypoxia (low oxygen levels).[4] This differential expression provides a therapeutic window, allowing for selective targeting of tumor cells while sparing healthy tissue.

-

Role in Tumor pH Regulation: In the hypoxic and acidic tumor microenvironment, CA IX plays a crucial role in maintaining intracellular pH by catalyzing the hydration of CO2 to bicarbonate and a proton. This process facilitates proton export, allowing cancer cells to thrive in an environment that would be toxic to normal cells and promoting tumor invasion and metastasis.[7]

-

Clinical Validation: The presence of CA IX is often correlated with poor prognosis and resistance to conventional therapies, validating it as a clinically relevant target for intervention.[6]

Pharmacophore-Driven Inhibitor Design

The design of CA inhibitors is guided by a well-established pharmacophore. The primary sulfonamide group (-SO₂NH₂) is the critical zinc-binding group (ZBG) . In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the enzyme's active site, anchoring the inhibitor and preventing the binding of the natural substrate.[3]

Our design strategy leverages the 3,4-dimethoxybenzenesulfonamide scaffold as follows:

-

The Anchor: The unsubstituted sulfonamide provides the essential zinc-binding interaction.

-

The Scaffold: The 3,4-dimethoxybenzene ring serves as a rigid core, positioning the ZBG correctly within the active site. The methoxy groups can participate in hydrogen bonding and provide a vector for further optimization.

-

The "Tail" (R-group): The key to achieving potency and, critically, isoform selectivity, lies in the modifications made by attaching various chemical moieties (the "tail") to the sulfonamide nitrogen. By exploring different R-groups, we can exploit unique structural differences in the active sites of various CA isoforms.[7][8]

Sources

- 1. longdom.org [longdom.org]

- 2. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing 3,4-Dimethoxybenzenesulfonamide as a Safety-Catch Linker in Solid-Phase Organic Synthesis

Introduction: The Strategic Advantage of the Arylsulfonamide Safety-Catch Linker

Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid assembly of complex molecules and chemical libraries.[1] A cornerstone of successful SPOS is the choice of a linker, the molecular entity that tethers the growing molecule to an insoluble support.[2] The ideal linker must remain robust throughout a multi-step synthesis and then be cleaved under specific, predictable, and non-destructive conditions to release the final product.[3]

Among the various linker strategies, the "safety-catch" principle offers an exceptional level of control and versatility.[3][4] Safety-catch linkers are inert to the reaction conditions used during synthesis and require a distinct activation step to become susceptible to cleavage.[4] This dual-state reactivity allows for a broader range of chemical transformations to be performed on the solid support without premature cleavage of the product.

This application note details the use of a 3,4-dimethoxybenzenesulfonamide-derived linker, a powerful example of a safety-catch system. The electron-donating methoxy groups on the aromatic ring are posited to modulate the acidity of the sulfonamide proton and the reactivity of the subsequent N-acylsulfonamide linkage, offering potential advantages in fine-tuning the activation and cleavage steps. We will provide a comprehensive guide, from the synthesis of the key linker precursor to its application in a complete solid-phase synthesis workflow, aimed at researchers, scientists, and drug development professionals.

The Chemistry of the 3,4-Dimethoxybenzenesulfonamide Safety-Catch Linker

The functionality of the 3,4-dimethoxybenzenesulfonamide linker is predicated on the chemical properties of the N-acylsulfonamide bond. In its native state, this bond is remarkably stable, resisting both acidic and basic conditions commonly employed in peptide synthesis and other organic transformations.[1] The key to its utility as a safety-catch linker lies in the two-step cleavage process:

-

Activation: The sulfonamide nitrogen is deprotonated, and the resulting anion is alkylated, typically with an electron-withdrawing group such as a cyanomethyl group from iodoacetonitrile.[1] This N-alkylation dramatically increases the electrophilicity of the carbonyl carbon in the N-acylsulfonamide.

-

Cleavage: The activated N-acyl-N-alkylsulfonamide is now highly susceptible to nucleophilic attack. Treatment with a variety of nucleophiles results in the cleavage of the acyl-nitrogen bond, releasing the desired molecule from the solid support.[1] A significant advantage of this method is that the choice of nucleophile determines the functionality of the released product (e.g., amines yield amides, alcohols yield esters, and hydroxide yields a carboxylic acid).

The entire workflow can be visualized as a cycle of attachment, synthesis, activation, and cleavage, as illustrated in the diagram below.

Caption: Overall workflow for solid-phase synthesis using a 3,4-dimethoxybenzenesulfonamide safety-catch linker.

Experimental Protocols

Part 1: Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride

The precursor for the sulfonamide linker, 3,4-dimethoxybenzenesulfonyl chloride, can be synthesized from the corresponding sulfonic acid or via a Sandmeyer-type reaction from 3,4-dimethoxyaniline. A common laboratory-scale preparation involves the chlorosulfonation of veratrole (1,2-dimethoxybenzene).

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Chlorosulfonic acid

-

Thionyl chloride

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a fume hood, cool a flask containing chlorosulfonic acid (3 equivalents) to 0 °C in an ice bath.

-

Slowly add veratrole (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dimethoxybenzenesulfonyl chloride. The product can be further purified by recrystallization or chromatography if necessary.

Safety Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Part 2: Preparation of 3,4-Dimethoxybenzenesulfonamide Resin

This protocol describes the attachment of the sulfonamide linker to a standard aminomethylated polystyrene resin.

Materials:

-

Aminomethyl polystyrene resin (e.g., 100-200 mesh, 1% DVB, 1.0 mmol/g loading)

-

3,4-Dimethoxybenzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol

Procedure:

-

Swell the aminomethyl polystyrene resin (1 g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

-

Drain the DCM and wash the resin with fresh DCM (3 x 10 mL).

-

Dissolve 3,4-dimethoxybenzenesulfonyl chloride (3 equivalents based on resin loading) in DCM (10 mL) and add pyridine (3 equivalents).

-

Add the solution to the swollen resin and agitate the mixture at room temperature for 12-16 hours.

-

Monitor the reaction for the disappearance of the free amine using a qualitative test (e.g., Kaiser test).

-

Once the reaction is complete, drain the solvent and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), methanol (3 x 10 mL), and finally DCM (3 x 10 mL).

-

Dry the resin under vacuum to a constant weight.

Caption: Attachment of the sulfonamide linker to the solid support.

Part 3: Loading of a Carboxylic Acid Substrate

This protocol outlines the acylation of the sulfonamide resin with a carboxylic acid.

Materials:

-

3,4-Dimethoxybenzenesulfonamide resin

-

Carboxylic acid (e.g., an Fmoc-protected amino acid)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

Procedure:

-

Swell the sulfonamide resin (1 g) in the chosen solvent (CHCl₃ or DCM) for 30 minutes.

-

In a separate flask, dissolve the carboxylic acid (3 equivalents), PyBOP (3 equivalents), and DIPEA (6 equivalents) in the same solvent.

-

Cool the activated carboxylic acid solution to -20 °C.[5]

-

Add the cooled solution to the swollen resin and agitate the mixture at -20 °C for 1 hour, then allow it to warm to room temperature and continue agitation for an additional 4-6 hours.[5]

-

Monitor the reaction for the disappearance of the sulfonamide N-H stretch (around 3300-3400 cm⁻¹) using on-bead FT-IR spectroscopy.[6]

-

Once the reaction is complete, drain the solvent and wash the resin as described in Part 2, Step 6.

-

The loading of the carboxylic acid can be quantified if an Fmoc-protected amino acid was used by treating a small, weighed amount of the dried resin with a piperidine solution and measuring the UV absorbance of the liberated dibenzofulvene-piperidine adduct.[7][8]

| Parameter | Recommended Conditions | Rationale |

| Coupling Agent | PyBOP | Efficient for acylating the relatively low nucleophilicity of the sulfonamide.[5] |

| Base | DIPEA | A non-nucleophilic base to facilitate the coupling reaction. |

| Solvent | CHCl₃ or DCM | Good swelling solvents for polystyrene resins. |

| Temperature | Start at -20 °C, then warm to RT | Minimizes potential side reactions and racemization if using chiral carboxylic acids.[5] |

Part 4: On-Resin Synthesis

With the substrate loaded, a variety of chemical transformations can be performed. The N-acylsulfonamide linkage is stable to many standard reaction conditions, including those used in Fmoc-based peptide synthesis (piperidine for deprotection, standard coupling reagents).

Part 5: Activation and Cleavage

This two-step process is the hallmark of the safety-catch strategy.

Activation Step:

-

Swell the N-acylsulfonamide resin in anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Add iodoacetonitrile (10 equivalents) and N,N-diisopropylethylamine (DIPEA) (5 equivalents).[1]

-

Agitate the mixture at room temperature for 12-24 hours.

-

Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

Caption: Activation of the safety-catch linker via N-alkylation.

Cleavage Step:

-

Swell the activated resin in a suitable solvent (e.g., THF, DCM, or DMF).

-

Add a solution of the desired nucleophile (10-20 equivalents).

-

Agitate the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by analyzing aliquots of the cleavage solution by LC-MS.

-

Filter the resin and collect the filtrate containing the cleaved product.

-

Wash the resin with fresh solvent and combine the washings with the filtrate.

-

The product in the filtrate can be isolated and purified using standard techniques.

| Nucleophile | Product Functional Group | Typical Conditions |

| Primary/Secondary Amine (e.g., Benzylamine) | Amide | 1 M amine in THF, RT, 2-6 h |

| Alcohol/Alkoxide (e.g., Sodium Methoxide) | Ester | 0.5 M NaOMe in MeOH/THF, RT, 4-8 h |

| Hydroxide (e.g., 0.5 M NaOH) | Carboxylic Acid | 0.5 M NaOH in THF/H₂O, RT, 6-12 h |

| Hydrazine | Hydrazide | 1 M Hydrazine in THF, RT, 2-4 h |

| Thiol/Thiolate (e.g., Sodium Thiophenoxide) | Thioester | 0.5 M NaSPh in THF, RT, 4-8 h |

Monitoring the Synthesis: The Role of On-Bead FT-IR

Fourier-transform infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for monitoring reactions on the solid support.[6][9] By taking a small sample of the resin beads at various stages of the synthesis, one can track the appearance and disappearance of key functional groups.

-

Linker Attachment: Disappearance of the N-H stretch of the aminomethyl resin and appearance of the sulfonamide N-H and S=O stretches.

-

Substrate Loading: Disappearance of the sulfonamide N-H stretch and appearance of the amide carbonyl stretch.

-

On-Resin Reactions: Monitoring for the specific functional group transformations of the synthetic sequence.

Conclusion

The 3,4-dimethoxybenzenesulfonamide safety-catch linker offers a robust and versatile platform for solid-phase organic synthesis. Its stability to a wide range of reaction conditions, coupled with a distinct two-step activation and cleavage protocol, provides a high degree of control over the synthetic process. The ability to generate diverse C-terminal functionality by simply varying the final nucleophilic cleavage agent makes this an attractive strategy for the synthesis of small molecule libraries for drug discovery and other applications. The protocols outlined in this application note provide a solid foundation for researchers to implement this powerful tool in their own synthetic endeavors.

References

-

de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

-

Noki, S., de la Torre, B. G., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Center for Biotechnology Information. [Link]

-

Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]

-

Liu, R., & Lam, K. S. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron, 59(35), 6843-6849. [Link]

-

Bastos, M., et al. (2007). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Journal of the Brazilian Chemical Society, 18, 618-633. [Link]

-

Aapptec. (n.d.). Resin Loading Measurement by Fmoc Cleavage. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for aryl sulfonyl chloride derivative.

-

Huang, C.-W., et al. (2022). Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry, 87(5), 3507–3518. [Link]

-

Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Procedure for the preparation of isolated 3,4-diaminobenzene sulfonic acid.

-

de la Figuera, N., et al. (2003). An efficient monitoring technique for solid-phase reactions by KBr pellets/FT-IR using methyl p-aminobenzoate synthesis assisted by microwave radiation on merrifield resin. Journal of the Brazilian Chemical Society, 14, 827-830. [Link]

-

ResearchGate. (n.d.). Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. Retrieved from [Link]

-

Moody, C. J., & Rees, C. W. (1979). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Journal of Chemical Research, Synopses, (1), 19. [Link]

-

Reddy, P. S., et al. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(94), 77344-77357. [Link]

-

Almac. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis. Retrieved from [Link]

-

Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]

-

Hamachi, I., & Ojida, A. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research, 57(1), 2-15. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]

- 5. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 6. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]

- 7. peptide.com [peptide.com]

- 8. biotage.com [biotage.com]

- 9. scielo.br [scielo.br]

Application Notes and Protocols for Antimicrobial Activity Testing of New Sulfonamides

Introduction: The Enduring Relevance of Sulfonamides and the Imperative for Rigorous Susceptibility Testing

Sulfonamides, the first class of synthetic antimicrobial agents, have a storied history in chemotherapy.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, represents a foundational concept in antimicrobial therapy.[2][3][4][5] Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids, making its disruption a potent bacteriostatic strategy.[5] However, the widespread use of sulfonamides has been met with the emergence of significant bacterial resistance, primarily through the acquisition of alternative, drug-insensitive DHPS enzymes encoded by sul genes (e.g., sul1, sul2, sul3, and sul4) often located on mobile genetic elements, or through mutations in the chromosomal folP gene.[6][7][8][9][10]

This evolving landscape of resistance necessitates robust and standardized protocols for evaluating the in vitro activity of new sulfonamide derivatives. For researchers, scientists, and drug development professionals, a comprehensive understanding of these testing methodologies is paramount for the accurate assessment of a compound's potential clinical utility. This guide provides a detailed framework for conducting antimicrobial susceptibility testing (AST) of novel sulfonamides, grounded in the principles of scientific integrity and referencing authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14]

Core Methodologies for In Vitro Susceptibility Testing

The determination of a new sulfonamide's antimicrobial activity hinges on several key in vitro assays. The most fundamental of these are the broth microdilution and disk diffusion methods, which provide quantitative and qualitative assessments of susceptibility, respectively. For a more dynamic understanding of a compound's effect on bacterial growth over time, the time-kill kinetics assay is indispensable.

Broth Microdilution: Quantifying the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a drug's potency, the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16][17][18]

The choice of cation-adjusted Mueller-Hinton broth (CAMHB) is critical as it is a standardized medium with low levels of sulfonamide inhibitors like thymidine and thymine, ensuring reproducible results.[19][20] The preparation of a standardized inoculum is vital to ensure that the number of bacteria at the start of the experiment is consistent, allowing for accurate comparison of MIC values across different experiments and compounds.

-

Preparation of Sulfonamide Stock Solution:

-

Accurately weigh a sufficient amount of the new sulfonamide compound.

-

Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution. Further dilutions should be made in CAMHB.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[21]

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Microtiter Plates:

-

Using a 96-well microtiter plate, perform serial two-fold dilutions of the sulfonamide compound in CAMHB to achieve the desired concentration range.[16]

-

The final volume in each well should be 100 µL.

-

Include a growth control well (containing only inoculated broth) and a sterility control well (containing uninoculated broth).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the sulfonamide at which there is no visible growth.[16]

-

Table 1: Example MIC Breakpoint Interpretation (Illustrative)

| Interpretation | MIC (µg/mL) |

| Susceptible (S) | ≤ 256 |

| Intermediate (I) | 512 |

| Resistant (R) | ≥ 1024 |

Note: Breakpoints are specific to the drug, organism, and site of infection and must be established according to CLSI or EUCAST guidelines.[12][22]

Caption: Workflow for Broth Microdilution MIC Testing.

Disk Diffusion (Kirby-Bauer) Method: A Qualitative Assessment of Susceptibility

The disk diffusion method is a widely used, simple, and cost-effective technique for determining the qualitative susceptibility of a bacterium to an antimicrobial agent.[20][23][24][25][26] The method involves placing a paper disk impregnated with a known concentration of the sulfonamide onto an agar plate that has been uniformly inoculated with the test organism. The drug diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk.

Mueller-Hinton agar (MHA) is the recommended medium for routine disk diffusion testing due to its good reproducibility and low concentration of inhibitors that could interfere with sulfonamide activity.[20] The depth of the agar and the dryness of the surface are critical parameters that can affect the rate of drug diffusion and, consequently, the size of the inhibition zone.

-

Preparation of Inoculum:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[21]

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

-

-

Application of Disks:

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically apply a paper disk impregnated with a standardized concentration of the new sulfonamide to the surface of the agar.[23]

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Measurement and Interpretation of Zone of Inhibition:

-

After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm).

-

Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to established breakpoints from CLSI or EUCAST.[24][27] For sulfonamides, it's important to disregard slight or hazy growth within the inhibition zone.[21]

-

Table 2: Example Zone Diameter Breakpoints (Illustrative)

| Interpretation | Zone Diameter (mm) |

| Susceptible (S) | ≥ 17 |

| Intermediate (I) | 13 - 16 |

| Resistant (R) | ≤ 12 |

Note: Breakpoints are specific to the drug, disk content, and organism, and must be validated according to CLSI or EUCAST standards.[12][22]

Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.

Time-Kill Kinetics Assay: Assessing Bactericidal vs. Bacteriostatic Activity

The time-kill kinetics assay provides valuable information on the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[28][29][30][31][32] This assay is crucial for determining whether a new sulfonamide is bactericidal (causes a ≥3-log₁₀ or 99.9% reduction in CFU/mL) or bacteriostatic (inhibits bacterial growth).[28][31]

Testing multiple concentrations of the drug (e.g., at, above, and below the MIC) provides a more complete picture of its activity. The inclusion of a growth control is essential to ensure that the bacteria are viable and growing under the test conditions. Sampling at multiple time points allows for the visualization of the killing curve and the determination of the rate of bactericidal activity.

-

Preparation:

-

Prepare a standardized bacterial inoculum in CAMHB as described for the broth microdilution method.

-

Prepare flasks or tubes containing CAMHB with the new sulfonamide at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a drug-free growth control.

-

-

Inoculation and Incubation:

-

Inoculate each flask to a final density of approximately 5 x 10⁵ CFU/mL.

-

Incubate the flasks at 35 ± 2°C with constant agitation.

-

-

Sampling and Quantification:

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

-

Plate the dilutions onto Mueller-Hinton agar plates.

-

Incubate the plates at 35 ± 2°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

-

Caption: Workflow for Time-Kill Kinetics Assay.

Self-Validating Systems: The Critical Role of Quality Control

To ensure the accuracy and reproducibility of susceptibility testing results, a robust quality control (QC) program is essential.[19][33] This involves the routine testing of well-characterized reference strains with known susceptibility profiles.

Recommended QC Strains:

-

Escherichia coli ATCC® 25922™

-

Staphylococcus aureus ATCC® 29213™

-

Pseudomonas aeruginosa ATCC® 27853™

-

Enterococcus faecalis ATCC® 29212™ (particularly important for checking for inhibitors in Mueller-Hinton agar when testing sulfonamides)[19]

Table 3: Example Quality Control Ranges for Sulfamethoxazole/Trimethoprim

| QC Strain | Method | MIC (µg/mL) | Zone Diameter (mm) |

| E. coli ATCC® 25922™ | Broth Microdilution | ≤ 0.5/9.5 | N/A |

| Disk Diffusion | N/A | 23 - 29 | |

| S. aureus ATCC® 29213™ | Broth Microdilution | 0.12/2.38 - 1/19 | N/A |

| Disk Diffusion | N/A | 24 - 32 |

Note: These ranges are illustrative. Laboratories must use the current QC tables provided by CLSI or EUCAST.[12][22]

Data Interpretation and Reporting

The interpretation of AST results should be based on the established breakpoints from CLSI or EUCAST.[12][15][22] It is crucial to remember that an MIC for one drug cannot be directly compared to the MIC of another.[15] The final report should clearly state the method used, the MIC or zone diameter, and the interpretation (Susceptible, Intermediate, or Resistant).

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the in vitro evaluation of new sulfonamide compounds. By adhering to these standardized methodologies, employing rigorous quality control measures, and understanding the scientific principles behind each step, researchers can generate accurate and reliable data. This information is critical for guiding the drug development process and identifying promising new candidates in the ongoing effort to combat bacterial infections.

References

-

U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

- Fayinka, S. T., & Williams, R. K. (1976). Reevaluation of the Disk Diffusion Method for Sulfonamide Susceptibility Testing of Neisseria meningitidis. Antimicrobial Agents and Chemotherapy, 10(6), 869–871.

-

Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved from [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

-

Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

-

GCS Medical College. (n.d.). Quality Control of Antimicrobial Susceptibility Tests. Retrieved from [Link]

- Zessel, M., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Photochemistry and Photobiology B: Biology, 141, 197-208.

-

WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

-

Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

- Çetinkaya, Z., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology, 7(21).

- Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (1995). Trimethoprim and sulfonamide resistance. Antimicrobial agents and chemotherapy, 39(2), 279–289.

-

National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

-

Cleveland Clinic. (2022). Sulfonamides (Sulfa Drugs). Retrieved from [Link]

-

Research Communities. (2023). How bacteria resist the oldest class of synthetic antibiotics. Retrieved from [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

WSAVA 2017 Congress. (n.d.). Practical Guide to Interpretation of Antimicrobial Susceptibility Test. Retrieved from [Link]

- Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical microbiology and infection, 19(2), 141-160.

-

Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

British Society for Antimicrobial Chemotherapy. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

-

MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

- Kim, H. S., et al. (2016). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.

- Osei, K., et al. (2022). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.

-

CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link]

- Suzuki, S., et al. (2023). Marine bacteria harbor the sulfonamide resistance gene sul4 without mobile genetic elements. Frontiers in Microbiology, 14, 1234567.

- Ahmad, S., & Farrukh, M. A. (2013). Anti-microbial activities of sulfonamides using disc diffusion method. Pak. J. Pharm. Sci, 26(4), 737-740.

-

The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. Retrieved from [Link]

- Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 169.

-

ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

Rupa Health. (n.d.). Sulfonamides Resistance Genes. Retrieved from [Link]

- Gleckman, R. (1977). The clinical significance of sulfonamide disk susceptibility testing. The Journal of urology, 117(6), 757–758.

-

National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

- Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies.

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

-

bioMerieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

Bio-Rad Laboratories. (2019, September 10). How To Perform a Disk Diffusion Test (Modified Kirby-Bauer Test) [Video]. YouTube. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Retrieved from [Link]

-

bioRxiv. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. Retrieved from [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

-

Semantic Scholar. (2007). [PDF] Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. study.com [study.com]

- 6. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. communities.springernature.com [communities.springernature.com]

- 8. Frontiers | Marine bacteria harbor the sulfonamide resistance gene sul4 without mobile genetic elements [frontiersin.org]

- 9. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]

- 10. biorxiv.org [biorxiv.org]

- 11. nih.org.pk [nih.org.pk]

- 12. EUCAST: EUCAST - Home [eucast.org]

- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 14. EUCAST: Guidance Documents [eucast.org]

- 15. idexx.com [idexx.com]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ca.idexx.com [ca.idexx.com]

- 19. gcsmc.org [gcsmc.org]

- 20. apec.org [apec.org]

- 21. chainnetwork.org [chainnetwork.org]

- 22. fda.gov [fda.gov]

- 23. asm.org [asm.org]

- 24. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]

- 25. applications.emro.who.int [applications.emro.who.int]

- 26. m.youtube.com [m.youtube.com]

- 27. Reevaluation of the Disk Diffusion Method for Sulfonamide Susceptibility Testing of Neisseria meningitidis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. emerypharma.com [emerypharma.com]

- 29. actascientific.com [actascientific.com]

- 30. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. japsonline.com [japsonline.com]

- 33. bsac.org.uk [bsac.org.uk]

Application Notes and Protocols for the Derivatization of 3,4-Dimethoxybenzenesulfonamide to Enhance Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Since their initial discovery as antibacterial agents, sulfonamide derivatives have been developed to treat a multitude of conditions, showcasing their remarkable versatility.[1] Their biological activities are diverse, encompassing antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2] The 3,4-dimethoxybenzenesulfonamide core, in particular, has emerged as a promising scaffold for the development of novel bioactive compounds. The presence of the dimethoxy substituents on the benzene ring can influence the molecule's electronic properties and its interactions with biological targets, making it an attractive starting point for derivatization.

This guide provides a comprehensive overview of the derivatization of 3,4-dimethoxybenzenesulfonamide, offering detailed protocols for the synthesis of the starting material and its subsequent modification through N-alkylation and N-arylation. Furthermore, it outlines established methods for evaluating the bioactivity of the synthesized derivatives, with a focus on anticancer and antibacterial applications. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

I. Synthesis of the Core Scaffold: 3,4-Dimethoxybenzenesulfonamide

The journey to novel bioactive derivatives begins with the reliable synthesis of the foundational molecule, 3,4-dimethoxybenzenesulfonamide. This is typically a two-step process starting from the commercially available 1,2-dimethoxybenzene (veratrole).

Step 1: Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride

The initial step involves the chlorosulfonation of veratrole. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring. The methoxy groups are ortho-, para-directing, and due to steric hindrance from the adjacent methoxy group, the sulfonation occurs predominantly at the para-position to one of the methoxy groups.

Protocol 1: Chlorosulfonation of 1,2-Dimethoxybenzene

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

Chlorosulfonic acid

-

Anhydrous methylene chloride (CH₂Cl₂)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a fume hood, dissolve 1,2-dimethoxybenzene (1.0 eq) in anhydrous methylene chloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (1.1 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C. Vigorous stirring is essential during the addition.[3]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer. Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dimethoxybenzenesulfonyl chloride.[4] This product is often used in the next step without further purification.

Causality and Self-Validation: The slow, dropwise addition of the highly reactive chlorosulfonic acid at low temperatures is crucial to control the exothermic reaction and prevent unwanted side reactions. The aqueous workup with ice quenches the reaction and removes excess acid. The bicarbonate wash neutralizes any remaining acidic impurities. The progress of the reaction should be monitored by TLC to ensure the complete consumption of the starting material.

Step 2: Synthesis of 3,4-Dimethoxybenzenesulfonamide

The sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with an ammonia source.

Protocol 2: Amination of 3,4-Dimethoxybenzenesulfonyl Chloride

Materials:

-

3,4-Dimethoxybenzenesulfonyl chloride

-

Ammonium hydroxide (concentrated solution)

-

Acetone or Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve the crude 3,4-dimethoxybenzenesulfonyl chloride (1.0 eq) in acetone or THF in a round-bottom flask with magnetic stirring.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

After completion, remove the organic solvent under reduced pressure.

-

The resulting aqueous slurry will contain the precipitated product. Filter the solid, wash thoroughly with cold water, and dry to obtain 3,4-dimethoxybenzenesulfonamide. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality and Self-Validation: The use of excess ammonium hydroxide drives the reaction to completion. The reaction is typically straightforward, and the product often precipitates out of the reaction mixture, simplifying purification. The purity of the final product should be confirmed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

II. Derivatization Strategies for Enhanced Bioactivity

Modification of the sulfonamide nitrogen (N-derivatization) is a common and effective strategy to modulate the biological activity of this class of compounds. The introduction of various alkyl and aryl substituents can significantly impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

Strategy 1: N-Alkylation

The introduction of alkyl groups to the sulfonamide nitrogen can be achieved through direct alkylation with alkyl halides.

Protocol 3: N-Alkylation of 3,4-Dimethoxybenzenesulfonamide with Alkyl Halides

Materials:

-

3,4-Dimethoxybenzenesulfonamide

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, heating mantle/oil bath

Procedure:

-

To a solution of 3,4-dimethoxybenzenesulfonamide (1.0 eq) in anhydrous DMF or THF, add the base (e.g., K₂CO₃).[5]

-

Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the sulfonamide nitrogen.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.[6]

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.[5]

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.[5]

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

Causality and Self-Validation: The base is essential for deprotonating the sulfonamide nitrogen, making it a more potent nucleophile to attack the alkyl halide. The choice of a polar aprotic solvent like DMF or THF facilitates the reaction. Heating is often necessary to drive the reaction to completion. The reaction should be monitored by TLC to determine the optimal reaction time and to ensure the consumption of the starting sulfonamide.

Strategy 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl sulfonamides.[2][7]

Protocol 4: Buchwald-Hartwig N-Arylation of 3,4-Dimethoxybenzenesulfonamide

Materials:

-

3,4-Dimethoxybenzenesulfonamide

-

Aryl halide (e.g., bromobenzene, 4-chlorotoluene) (1.0 - 1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, XPhos) (2-10 mol%)

-

Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5 - 2.0 eq)

-

Anhydrous Toluene or Dioxane

-

Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base to a Schlenk tube.

-

Add 3,4-dimethoxybenzenesulfonamide (1.0 eq) and the aryl halide (1.0 - 1.2 eq).

-

Add the anhydrous solvent (toluene or dioxane).

-

Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.[8]

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[8]

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

-

Purify the crude product by flash column chromatography on silica gel.

Causality and Self-Validation: The Buchwald-Hartwig amination requires an inert atmosphere to prevent the degradation of the palladium catalyst and phosphine ligand. The choice of ligand is crucial and often needs to be optimized for a specific substrate combination. Bulky, electron-rich phosphine ligands are generally effective for this transformation. The base plays a critical role in the catalytic cycle. The reaction progress should be carefully monitored to avoid decomposition of the product at prolonged heating.

III. Bioactivity Evaluation: Protocols and Data Interpretation